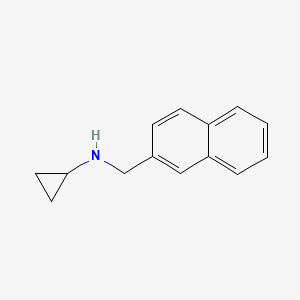

N-(naphthalen-2-ylmethyl)cyclopropanamine

Vue d'ensemble

Description

N-(naphthalen-2-ylmethyl)cyclopropanamine, also known by its IUPAC name N-(2-naphthylmethyl)cyclopropanamine , is a chemical compound with the molecular formula C14H15N . It has a molecular weight of approximately 197.28 g/mol . The compound is a liquid at room temperature and is stored under normal shipping conditions .

Safety and Hazards

Applications De Recherche Scientifique

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, present a significant foundation for medicinal chemistry, offering extensive potential in the development of therapeutic agents. The large conjugated planar structure of these compounds allows for efficient interaction with various biological targets, including DNA, enzymes, and receptors, through noncovalent bonds. This interaction spectrum has propelled naphthalimides into the forefront of anticancer research, with some derivatives advancing into clinical trials. Beyond anticancer applications, these derivatives have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents, as well as antidepressants. The versatility of naphthalimides extends into their use as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their expansive potential in diagnosing and monitoring biological processes and pharmacokinetics (Gong et al., 2016).

Biodegradation of Naphthalene

The environmental impact of naphthalene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its potential toxicity and persistence in ecosystems. Microbial degradation represents a crucial pathway for the remediation of naphthalene-contaminated sites, with bacteria and fungi playing pivotal roles in its biodegradation. Research into the genetic and enzymatic mechanisms underlying microbial naphthalene catabolism has advanced, offering insights into effective bioremediation strategies. This knowledge not only contributes to environmental recovery efforts but also provides a basis for the development of technologies aimed at the cleanup of PAH-contaminated environments (Peng et al., 2008).

Naphthalene Degradation by Pseudomonas putida

Pseudomonas putida ND6 has been identified as a potent bacterium capable of degrading naphthalene, a simple PAH. The study of naphthalene degradation in this bacterium has revealed significant insights into the genetic and biochemical pathways involved. This understanding not only enriches the field of microbial biotechnology but also emphasizes the potential of using genetically engineered microorganisms for the detoxification of PAH-contaminated sites. The ongoing research into the specific pathways and mechanisms by which Pseudomonas putida ND6 degrades naphthalene promises further advancements in environmental bioremediation techniques (Song et al., 2018).

Propriétés

IUPAC Name |

N-(naphthalen-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-4-13-9-11(5-6-12(13)3-1)10-15-14-7-8-14/h1-6,9,14-15H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEUEPQGQDNMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-2-ylmethyl)cyclopropanamine | |

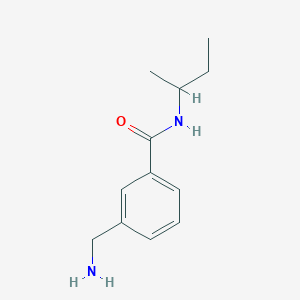

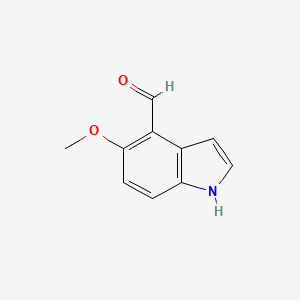

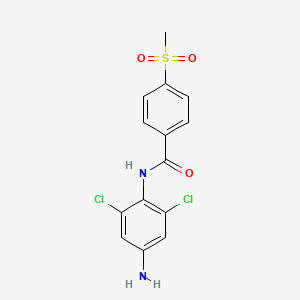

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)

![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)

![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)

![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)